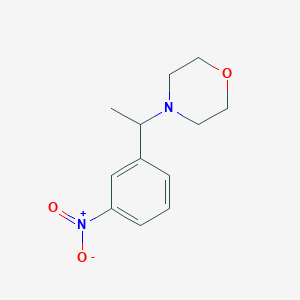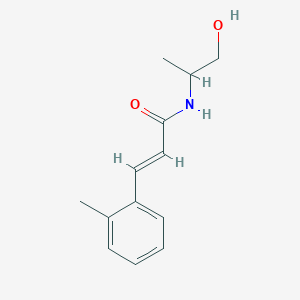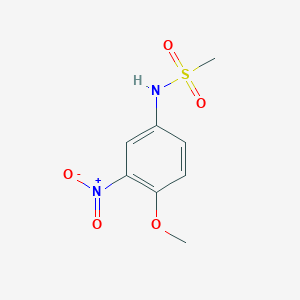
tert-Butyl 2-((4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-((4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a formyl group, and a dioxane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-((4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions:
Oxidation: The formyl group in tert-Butyl 2-((4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Corresponding carboxylic acid.
Reduction: Corresponding alcohol.
Substitution: Various esters or amides depending on the nucleophile used.
科学的研究の応用
Chemistry: tert-Butyl 2-((4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving esters. Its stability and reactivity make it suitable for various biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of prodrugs. Its ester group can be hydrolyzed in vivo to release the active drug.
Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the production of polymers and resins.
作用機序
The mechanism of action of tert-Butyl 2-((4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid or alcohol, which can then participate in further biochemical reactions. The formyl group can also undergo oxidation or reduction, leading to the formation of different functional groups that can interact with biological molecules.
類似化合物との比較
tert-Butyl acetate: Similar in structure but lacks the formyl and dioxane groups.
tert-Butyl formate: Contains a formyl group but lacks the dioxane ring.
tert-Butyl 2-((4S,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate: Similar structure with a cyano group instead of a formyl group.
Uniqueness: tert-Butyl 2-((4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate is unique due to the presence of both a formyl group and a dioxane ring. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications.
特性
分子式 |
C13H22O5 |
|---|---|
分子量 |
258.31 g/mol |
IUPAC名 |
tert-butyl 2-[(4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
InChI |
InChI=1S/C13H22O5/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h8-10H,6-7H2,1-5H3/t9-,10-/m0/s1 |
InChIキー |
JEFQIIXBSQLRTF-UWVGGRQHSA-N |
異性体SMILES |
CC1(O[C@@H](C[C@H](O1)C=O)CC(=O)OC(C)(C)C)C |
正規SMILES |
CC1(OC(CC(O1)C=O)CC(=O)OC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3'-Methyl-[2,2'-bithiophene]-3-carbaldehyde](/img/structure/B14905632.png)



![2-[(2-aminophenyl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B14905666.png)




![tert-Butyl (4R)-4-methyl-8-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate](/img/structure/B14905689.png)
![tert-Butyl 2'-isopropyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B14905696.png)
![4-((4-(3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridin-6-yl)phenyl)amino)butanoic acid](/img/structure/B14905708.png)


